molecular formula C12H8ClNO2 B3228260 4-(2-Chlorophenyl)nicotinic acid CAS No. 1261936-64-4

4-(2-Chlorophenyl)nicotinic acid

Cat. No.: B3228260
CAS No.: 1261936-64-4
M. Wt: 233.65 g/mol
InChI Key: PHSPOUJCTOFCTD-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chlorophenyl group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the reaction of 2-chloronicotinic acid with 2-chlorophenylamine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its action include binding to active sites, altering enzyme activity, and influencing cellular signaling processes .

Comparison with Similar Compounds

4-(2-Chlorophenyl)nicotinic acid can be compared with other similar compounds, such as:

    2-Chloronicotinic acid: Shares a similar structure but lacks the chlorophenyl group.

    3-Chloronicotinic acid: Another isomer with the chlorine atom in a different position.

    4-Chloronicotinic acid: Similar structure but without the phenyl group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(2-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-9(11)8-5-6-14-7-10(8)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSPOUJCTOFCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692500
Record name 4-(2-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-64-4
Record name 4-(2-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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